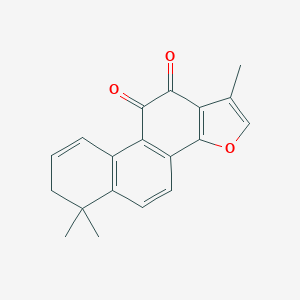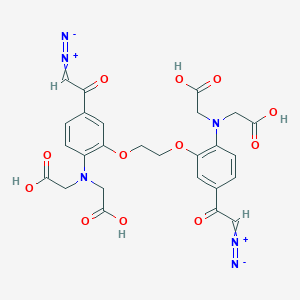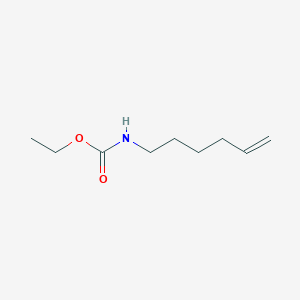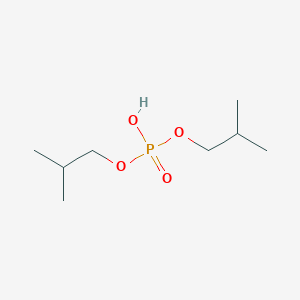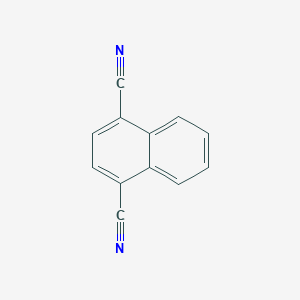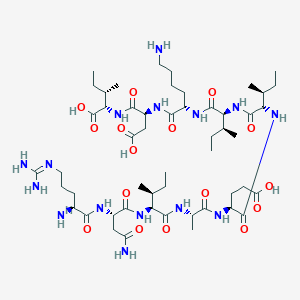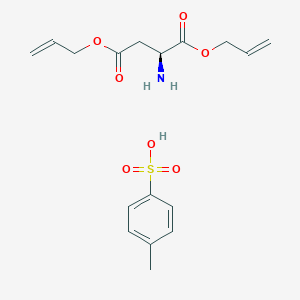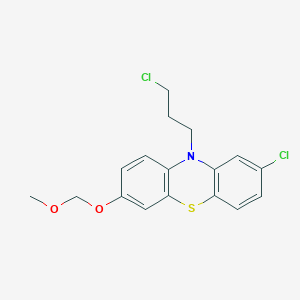
2-Chloro-10-(3-chloropropyl)-7-(methoxymethoxy)-10H-phenothiazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-10-(3-chloropropyl)-7-(methoxymethoxy)-10H-phenothiazine is a chemical compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antiemetic agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-10-(3-chloropropyl)-7-(methoxymethoxy)-10H-phenothiazine typically involves multiple steps:
Starting Materials: The synthesis begins with phenothiazine as the core structure.
Alkylation: The 3-chloropropyl group is introduced via an alkylation reaction, often using 3-chloropropyl chloride in the presence of a base like potassium carbonate.
Methoxymethoxylation: The methoxymethoxy group is added through a reaction with methoxymethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including recrystallization or chromatography to obtain the pure compound.
Quality Control: Rigorous testing to confirm the identity and purity of the final product.
化学反应分析
Types of Reactions
2-Chloro-10-(3-chloropropyl)-7-(methoxymethoxy)-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted phenothiazines depending on the nucleophile used.
科学研究应用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying its interactions with biological systems to understand its potential as a therapeutic agent.
Medicine: Investigating its efficacy and safety as an antipsychotic or antiemetic drug.
Industry: Potential use in the development of new materials or as a chemical reagent.
作用机制
The mechanism of action of 2-Chloro-10-(3-chloropropyl)-7-(methoxymethoxy)-10H-phenothiazine would depend on its specific application. In a pharmaceutical context, phenothiazines typically exert their effects by:
Blocking Dopamine Receptors: Reducing the activity of dopamine in the brain, which is beneficial in treating psychotic disorders.
Antiemetic Effects: By acting on the chemoreceptor trigger zone in the brain to prevent nausea and vomiting.
相似化合物的比较
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Thioridazine: Known for its antipsychotic and antiemetic properties.
Fluphenazine: Used in the treatment of schizophrenia.
Uniqueness
2-Chloro-10-(3-chloropropyl)-7-(methoxymethoxy)-10H-phenothiazine is unique due to its specific substituents, which may confer distinct pharmacological properties or chemical reactivity compared to other phenothiazines. The presence of the methoxymethoxy group, in particular, could influence its solubility, stability, and interaction with biological targets.
属性
IUPAC Name |
2-chloro-10-(3-chloropropyl)-7-(methoxymethoxy)phenothiazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2S/c1-21-11-22-13-4-5-14-17(10-13)23-16-6-3-12(19)9-15(16)20(14)8-2-7-18/h3-6,9-10H,2,7-8,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIFKOPYCHQMOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC2=C(C=C1)N(C3=C(S2)C=CC(=C3)Cl)CCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
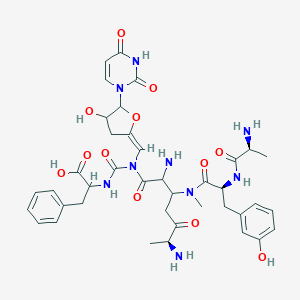
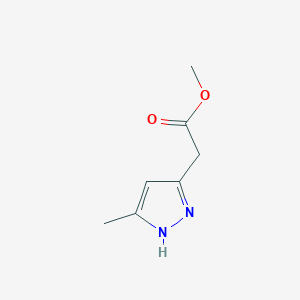
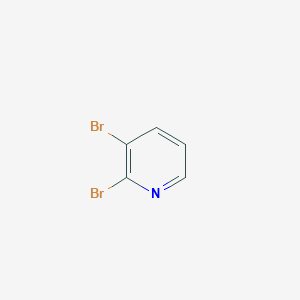
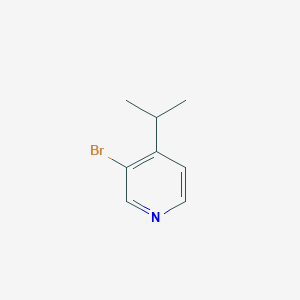

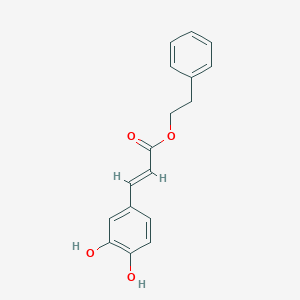
![2-[4,8,11-Tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid;tetrahydrochloride](/img/structure/B49196.png)
